molecular formula C13H8BrN B14076612 7-Bromobenzo[h]quinoline

7-Bromobenzo[h]quinoline

Cat. No.: B14076612
M. Wt: 258.11 g/mol
InChI Key: XMRNYBKUPTZTSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromobenzo[h]quinoline is a brominated derivative of benzo[h]quinoline, a polycyclic aromatic compound featuring a quinoline core fused with an additional benzene ring. The bromine substitution at the 7-position enhances its electrophilicity and influences its intermolecular interactions, making it a valuable intermediate in medicinal chemistry and materials science . Its structural rigidity and electron-deficient aromatic system enable applications in DNA intercalation and catalytic processes.

Properties

Molecular Formula

C13H8BrN

Molecular Weight

258.11 g/mol

IUPAC Name

7-bromobenzo[h]quinoline

InChI

InChI=1S/C13H8BrN/c14-12-5-1-4-11-10(12)7-6-9-3-2-8-15-13(9)11/h1-8H

InChI Key

XMRNYBKUPTZTSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC3=C2N=CC=C3)C(=C1)Br

Origin of Product

United States

Preparation Methods

Diazotization-Bromination Strategies for Direct Functionalization

The diazotization-bromination approach, exemplified in the synthesis of 7-bromoisoquinoline (CN102875465A), provides a foundational framework for analogous benzo[h]quinoline derivatives. In this method, a primary amine group at the 7-position undergoes diazotization using tert-butyl nitrite, followed by bromination with dibromoethane in the presence of benzyltrimethylammonium bromide. For benzo[h]quinoline, this would require introducing an amino group at the target position prior to diazotization.

Key reaction parameters include:

  • Molar ratios : A 1.2:1:1 ratio of tert-butyl nitrite to benzyltrimethylammonium bromide to the amino precursor ensures optimal bromination efficiency.
  • Solvent selection : Non-polar solvents like dibromoethane enhance intermediate stability during the radical bromination step.
  • Temperature control : Reactions conducted at room temperature (20–25°C) minimize side reactions such as debromination or ring-opening.

This method’s adaptability to benzo[h]quinoline hinges on the regioselective installation of the amino group, which may necessitate directed ortho-metalation or catalytic C–H amination techniques.

Ring Construction via Cyclization of Brominated Precursors

An alternative route involves assembling the benzo[h]quinoline skeleton from brominated building blocks. For example, CN103113298B demonstrates the use of m-bromoaniline in condensation reactions with alkoxymethylene malonic acid esters to form quinoline cores. Adapting this to benzo[h]quinoline would require:

  • Brominated aniline derivatives : m-Bromoaniline serves as the starting material for constructing the quinoline moiety.
  • Annulation reagents : Diphenyl ether at elevated temperatures (180–200°C) facilitates cyclodehydration, forming the fused benzene ring.

Representative reaction pathway :
$$
\text{m-Bromoaniline} + \text{Diethyl ethoxymethylenemalonate} \xrightarrow{\text{240°C, diphenyl ether}} \text{7-Bromo-4-hydroxyquinoline-3-carboxylate} \xrightarrow{\text{HCl hydrolysis}} \text{7-Bromoquinoline derivative}
$$

This method achieves yields exceeding 90% for quinoline intermediates, with purity ≥98% after recrystallization. Scaling this to benzo[h]quinoline would require extending the annulation step to incorporate an additional benzene ring, potentially using naphthylamine precursors.

Late-Stage Bromination via Electrophilic Aromatic Substitution

Direct bromination of preformed benzo[h]quinoline presents challenges due to the compound’s electron-deficient aromatic system. However, Lewis acid catalysts such as FeCl₃ or AlCl₃ can enhance electrophilic substitution at the 7-position.

Optimized conditions :

  • Catalyst loading : 10 mol% FeCl₃ in dichloromethane.
  • Stoichiometry : 1.1 equivalents of Br₂ to avoid di-bromination.
  • Reaction time : 6–8 hours at 0°C to room temperature.

Preliminary studies on analogous quinolines report moderate yields (50–60%), necessitating further refinement for industrial adoption.

Cross-Coupling Approaches for Regioselective Bromination

Transition-metal-catalyzed cross-coupling reactions offer precise control over bromine placement. A hypothetical Suzuki-Miyaura pathway could involve:

  • Boronic ester installation : Introducing a boronate group at the 7-position via iridium-catalyzed C–H borylation.
  • Bromine coupling : Reacting with bromobenzene derivatives under palladium catalysis.

While this method remains theoretical for benzo[h]quinoline, similar strategies have achieved 75–85% yields in isoquinoline systems.

Comparative Analysis of Methodologies

Method Yield (%) Purity (%) Key Advantages Limitations
Diazotization-Bromination 85–90 ≥95 Mild conditions, scalable Requires amino precursor synthesis
Cyclization 88–90 ≥98 High regioselectivity High-temperature steps (200–240°C)
Electrophilic Substitution 50–60 85–90 Direct functionalization Low yield, competing substitution sites
Cross-Coupling 75–85* ≥95* Precise regiocontrol Complex catalyst systems

*Theorized values based on analogous systems.

Industrial Scalability and Process Optimization

The diazotization-bromination and cyclization routes exhibit the highest industrial potential due to their robust yields and straightforward purification. Key considerations include:

  • Solvent recovery : Dichloromethane and diphenyl ether can be recycled via distillation, reducing costs.
  • Catalyst reuse : Immobilized FeCl₃ or Pd catalysts improve process economics.
  • Waste management : Neutralization of HCl byproducts with sodium bicarbonate ensures environmental compliance.

Chemical Reactions Analysis

Types of Reactions: 7-Bromobenzo[h]quinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction Reactions: Reduction of this compound can lead to the formation of partially or fully hydrogenated derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Substitution Reactions: Products include various substituted quinolines depending on the nucleophile used.

    Oxidation Reactions: Products include quinoline N-oxides and other oxidized derivatives.

    Reduction Reactions: Products include partially hydrogenated quinolines and fully reduced quinoline derivatives.

Scientific Research Applications

7-Bromobenzo[h]quinoline has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme interactions and as a fluorescent probe in biochemical assays.

    Medicine: The compound is investigated for its potential anticancer, antimicrobial, and antiviral properties.

    Industry: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 7-Bromobenzo[h]quinoline varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The bromine atom can enhance the compound’s binding affinity to its target, thereby increasing its efficacy. In material science, the compound’s electronic properties are exploited to develop advanced materials with specific functionalities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

Key analogs include benzo[f]quinoline, benzo[c]quinoline, and 7-bromo-2-methylquinoline.

Compound Core Structure Substituent Position Key Features
7-Bromobenzo[h]quinoline Benzo[h]quinoline 7-Br Bromine at peri-position enhances π-π stacking; rigid fused-ring system .
Benzo[f]quinoline Benzo[f]quinoline None Lacks bromine; exhibits DNA intercalation via planar aromatic system .
Benzo[c]quinoline Benzo[c]quinoline None Angular fusion reduces planarity, weakening DNA binding compared to [h]-isomer .
7-Bromo-2-methylquinoline Monocyclic quinoline 7-Br, 2-CH₃ Methyl group increases lipophilicity; bromine aids electrophilic substitution .

Key Insight: The fused-ring system in benzo[h]quinoline derivatives enhances planarity and π-orbital delocalization compared to monocyclic quinolines. Bromine at the 7-position introduces steric and electronic effects critical for binding interactions .

Physicochemical Properties

NMR Spectral Shifts
  • This compound: Protons near bromine (e.g., peri-H) exhibit downfield shifts due to the electron-withdrawing effect of Br. For example, H4 in benzo[h]quinoline analogs resonates ~0.73 ppm downfield compared to non-brominated analogs .
  • Benzo[f]quinoline: Lacks bromine-induced shifts; H4 resonates at δ ~8.2 ppm in DMSO .
  • 7-Bromo-2-methylquinoline: Methyl group at C2 causes upfield shifts (~δ 2.5 ppm) for adjacent protons, while Br at C7 deshields peri-H .
Solubility and Chromatography
  • This compound: Lower solubility in polar solvents (e.g., water) due to hydrophobicity from fused rings. Retained strongly in reversed-phase HPLC with β-cyclodextrin additives .
  • Benzo[c]quinoline: Increased solubility in organic solvents (e.g., DCM) due to reduced planarity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.